N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 4423-58-9
VCID: VC0020841
InChI: InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1
SMILES: CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Molecular Formula: C11H14N2O5
Molecular Weight: 254.24 g/mol

N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

CAS No.: 4423-58-9

Reference Standards

VCID: VC0020841

Molecular Formula: C11H14N2O5

Molecular Weight: 254.24 g/mol

N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide - 4423-58-9

CAS No. 4423-58-9
Product Name N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
IUPAC Name N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1
Standard InChIKey PIVQDUYOEIAFDM-GHMZBOCLSA-N
Isomeric SMILES CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
SMILES CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Canonical SMILES CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Appearance White solid
Synonyms corynecin I
N-acetyl-4-nitrophenylserinol
N-acetyl-4-nitrophenylserinol, (D-threo)-isomer
N-acetyl-4-nitrophenylserinol, (L-threo)-isomer
N-acetyl-p-nitrophenylserinol
Reference Production of antibacterial compounds analogues to chloramphenicol by a n-paraffin-grown bacterium. Suzuki T. et al. Agri. Biol. Chem. 1972, 36, 2223.The structure of corynecins; chloramphenicol by a n-paraffin-grown bacterium. Shirahata K. et al. Agri. Biol. Chem. 1972, 36, 2229.
PubChem Compound 247978
Last Modified Nov 11 2021
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